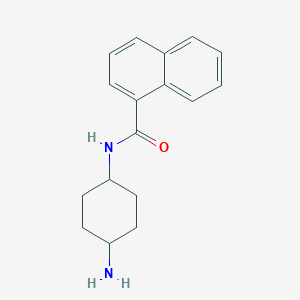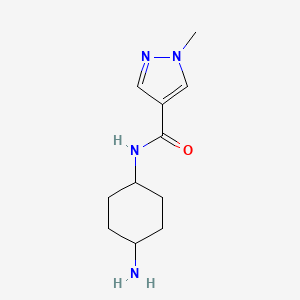
N-(4-aminocyclohexyl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminocyclohexyl)naphthalene-1-carboxamide, also known as AH-7921, is a synthetic opioid drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 gained popularity in the early 2010s as a designer drug, but it is now a controlled substance in many countries due to its potent analgesic effects and high potential for abuse.
Mécanisme D'action
N-(4-aminocyclohexyl)naphthalene-1-carboxamide acts as an agonist at the mu-opioid receptor, which is the same receptor that is targeted by morphine and other opioids. Activation of this receptor leads to a decrease in the perception of pain. N-(4-aminocyclohexyl)naphthalene-1-carboxamide has also been found to have some activity at the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(4-aminocyclohexyl)naphthalene-1-carboxamide has been found to have a number of effects on the body. In addition to its analgesic properties, it has also been found to produce sedation, respiratory depression, and hypothermia in animal models. It has also been found to produce some degree of physical dependence and withdrawal symptoms in animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-aminocyclohexyl)naphthalene-1-carboxamide has some advantages for use in laboratory experiments. It is a potent analgesic, which makes it useful for studying pain pathways and developing new pain medications. However, its high potential for abuse and the risk of respiratory depression make it less suitable for use in human subjects.
Orientations Futures
There are several areas of future research that could be explored with N-(4-aminocyclohexyl)naphthalene-1-carboxamide. One area is the development of new pain medications based on its structure. Another area is the study of the receptor binding properties of N-(4-aminocyclohexyl)naphthalene-1-carboxamide and related compounds. Finally, more research is needed to fully understand the potential risks and benefits of N-(4-aminocyclohexyl)naphthalene-1-carboxamide and other synthetic opioids.
Méthodes De Synthèse
The synthesis of N-(4-aminocyclohexyl)naphthalene-1-carboxamide involves several steps. The first step is the preparation of 4-aminocyclohexanone from cyclohexanone. This is achieved by reacting cyclohexanone with hydroxylamine hydrochloride and sodium acetate in water. The resulting 4-aminocyclohexanone is then reacted with 1-naphthoyl chloride in the presence of a base to form N-(4-aminocyclohexyl)naphthalene-1-carboxamide.
Applications De Recherche Scientifique
N-(4-aminocyclohexyl)naphthalene-1-carboxamide has been the subject of a number of scientific studies. One area of research has focused on its analgesic properties. N-(4-aminocyclohexyl)naphthalene-1-carboxamide has been found to be a potent analgesic in animal models, with a potency similar to that of morphine. However, it is less effective at producing respiratory depression, which is a common side effect of opioids.
Propriétés
IUPAC Name |
N-(4-aminocyclohexyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-13-8-10-14(11-9-13)19-17(20)16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14H,8-11,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOHWQGDEVIREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminocyclohexyl)naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclopropylmethyl-(5-methylfuran-2-carbonyl)amino]acetic acid](/img/structure/B7557083.png)
![2-[Cyclopropylmethyl-(2,3,4-trifluorophenyl)sulfonylamino]acetic acid](/img/structure/B7557089.png)
![2-[Cyclopropylmethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557090.png)
![methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate](/img/structure/B7557101.png)
![2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557108.png)
![2-[Cyclopropylmethyl(pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7557110.png)
![2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557115.png)
![2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7557121.png)
![2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557133.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)

![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)
